2-Benzyl-7-(piperidin-3-yl)-1,2,3,4-tetrahydroisoquinolin-5-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-7-(piperidin-3-yl)-1,2,3,4-tetrahydroisoquinolin-5-ol dihydrochloride is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyl group, a piperidinyl group, and a tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-7-(piperidin-3-yl)-1,2,3,4-tetrahydroisoquinolin-5-ol dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Piperidinyl Group: This step often involves nucleophilic substitution reactions where the piperidine ring is introduced.
Benzylation: The benzyl group is introduced through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-7-(piperidin-3-yl)-1,2,3,4-tetrahydroisoquinolin-5-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: The benzyl and piperidinyl groups can be substituted with other functional groups to create analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of analogs with different functional groups.
Scientific Research Applications
2-Benzyl-7-(piperidin-3-yl)-1,2,3,4-tetrahydroisoquinolin-5-ol dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-Benzyl-7-(piperidin-3-yl)-1,2,3,4-tetrahydroisoquinolin-5-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Vesamicol: A related compound that inhibits the vesicular acetylcholine transporter.
Benzovesamicol: An analog of vesamicol with higher potency.
5-Aminobenzovesamicol: Another potent analog with specific applications in neuroimaging.
Uniqueness
2-Benzyl-7-(piperidin-3-yl)-1,2,3,4-tetrahydroisoquinolin-5-ol dihydrochloride is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a benzyl group, piperidinyl group, and tetrahydroisoquinoline core makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H28Cl2N2O |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
2-benzyl-7-piperidin-3-yl-3,4-dihydro-1H-isoquinolin-5-ol;dihydrochloride |
InChI |
InChI=1S/C21H26N2O.2ClH/c24-21-12-18(17-7-4-9-22-13-17)11-19-15-23(10-8-20(19)21)14-16-5-2-1-3-6-16;;/h1-3,5-6,11-12,17,22,24H,4,7-10,13-15H2;2*1H |
InChI Key |
WZKGLASPZSJZCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=CC3=C(CCN(C3)CC4=CC=CC=C4)C(=C2)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.